Predicted Lipophilicity and Physicochemical Profile vs. the 2‑Methyl Analog
The target compound (CAS 1648864‑47‑4) and its closest in‑class analog, methyl 2‑(2‑methyl‑4‑(6‑methylpyridin‑2‑yl)phenyl)acetate (CAS 1648864‑46‑3), display distinct computed physicochemical profiles that influence both oral bioavailability and formulation strategy . The chloro-substituted target exhibits a higher XLogP3-AA (3.3 vs. 3.1) and molecular weight (275.73 vs. 255.31 g/mol), while maintaining identical topological polar surface area (39.2 Ų) and zero hydrogen-bond donors. These differences, though modest, can shift predicted CNS penetration and metabolic stability of derived drug candidates, making the target compound preferable for programs targeting intracellular kinases with stringent lipophilicity requirements .
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | Methyl analog (CAS 1648864-46-3): XLogP3-AA = 3.1 |
| Quantified Difference | ΔXLogP = +0.2 (target more lipophilic); ΔMW = +20.42 Da |
| Conditions | Predicted via XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a critical factor when selecting intermediates for CNS‑penetrant kinase inhibitor programs.
- [1] PubChem. Methyl 2‑(2‑chloro‑4‑(6‑methylpyridin‑2‑yl)phenyl)acetate (CID 101043688) and Methyl 2‑(2‑methyl‑4‑(6‑methylpyridin‑2‑yl)phenyl)acetate (CID 101043687). Computed physicochemical properties accessed May 2026. View Source
- [2] Wager T. T. et al. (2010) ‘Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in vitro ADME, and Safety Attributes’, ACS Chemical Neuroscience, 1(6), pp. 420‑434. View Source
